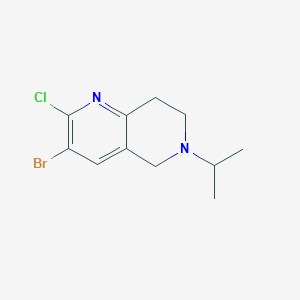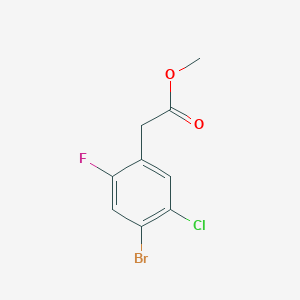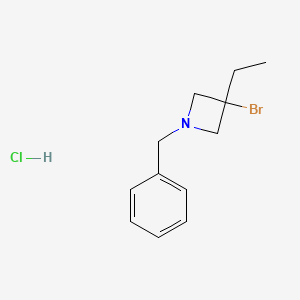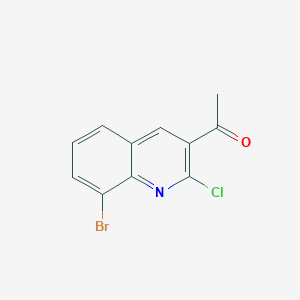
1-(8-Bromo-2-chloroquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Bromo-2-chloroquinolin-3-yl)ethanone is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications. This compound, with its bromine and chlorine substitutions, offers interesting properties for further research and development.
準備方法
The synthesis of 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 8-bromo-2-chloroquinoline with ethanone under specific conditions. One common method includes the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions . The reaction is efficient and regioselective, leading to the desired product in a relatively short time.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反応の分析
1-(8-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include silver salts, alkali metal salts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(8-Bromo-2-chloroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.
Industry: Used in the synthesis of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar compounds to 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone include other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Known for its applications in the synthesis of various heterocyclic compounds.
Quinoline N-oxides: Studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C11H7BrClNO |
|---|---|
分子量 |
284.53 g/mol |
IUPAC名 |
1-(8-bromo-2-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-5H,1H3 |
InChIキー |
HJPUPIIZMFWRKV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
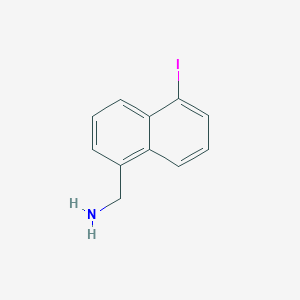

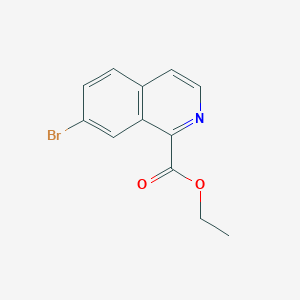

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
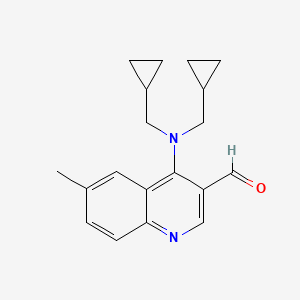

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
